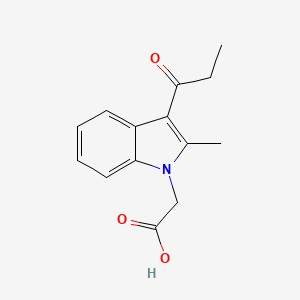

(2-Methyl-3-propionyl-indol-1-yl)-acetic acid

Description

CAS Registry and Synonyms

The compound is registered under the CAS number 883543-84-8 . Its systematic IUPAC name is 2-(2-methyl-3-propanoylindol-1-yl)acetic acid , while alternative names include 1H-indole-1-acetic acid, 2-methyl-3-(1-oxopropyl)- .

Chemical Classification

It is classified as an indole-3-acetic acid derivative , a subgroup of indolyl carboxylic acids and derivatives. Its structure combines a bicyclic indole core with substituents at positions 1, 2, and 3:

- Position 1 : Acetic acid group (-CH₂COOH)

- Position 2 : Methyl group (-CH₃)

- Position 3 : Propionyl group (-COCH₂CH₃)

Historical Context in Indole Chemistry

Indole derivatives have been central to organic chemistry since the 19th century, when indigo degradation led to the isolation of indole. Key milestones include:

- 1866 : Adolf von Baeyer synthesized indole via oxindole reduction.

- Late 19th Century : Indole alkaloids gained prominence, driving synthetic methodologies like the Fischer indole synthesis .

- 20th Century : Indole-3-acetic acid (IAA) derivatives emerged as plant hormones and pharmaceutical intermediates.

The compound under study reflects modern trends in functionalizing indole cores for enhanced bioactivity or synthetic utility.

Structural Features and Chemical Nomenclature

Core Indole Framework

The bicyclic indole system consists of a fused benzene and pyrrole ring. In (2-methyl-3-propionyl-indol-1-yl)-acetic acid:

Nomenclature and Depiction

The SMILES notation for this compound is CCC(=O)C1=C(N(C2=CC=CC=C21)CC(=O)O) , while its InChIKey is SBCYFNRAOWOQQI-UHFFFAOYSA-N . Structural depictions highlight the planar indole core with substituents in distinct positions.

Physicochemical Properties

Molecular Weight and Formula

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₅NO₃ | |

| Molecular weight | 245.27 g/mol |

Physical State and Stability

The compound exists as a solid at room temperature. Stability data is limited, but its acetic acid and ketone groups suggest susceptibility to hydrolysis under acidic/basic conditions.

Solubility Profile

While explicit solubility data is unavailable, functional group analysis predicts:

- Polar solvents : Moderate solubility in water (due to -COOH) and ethanol.

- Nonpolar solvents : Higher solubility in chloroform or DMSO (enhanced by hydrophobic propionyl and methyl groups).

Comparative Structural Analysis with Related Indole Derivatives

Indole-3-acetic Acid (IAA)

| Feature | This compound | Indole-3-acetic acid |

|---|---|---|

| C2 substituent | Methyl (-CH₃) | Hydrogen |

| C3 substituent | Propionyl (-COCH₂CH₃) | Hydrogen |

| C1 substituent | Acetic acid (-CH₂COOH) | Acetic acid (-CH₂COOH) |

| Molecular weight | 245.27 g/mol | 189.21 g/mol |

This comparison underscores the enhanced steric and electronic complexity of the propionyl and methyl groups.

Properties

IUPAC Name |

2-(2-methyl-3-propanoylindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-12(16)14-9(2)15(8-13(17)18)11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCYFNRAOWOQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(N(C2=CC=CC=C21)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236824 | |

| Record name | 2-Methyl-3-(1-oxopropyl)-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883543-84-8 | |

| Record name | 2-Methyl-3-(1-oxopropyl)-1H-indole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(1-oxopropyl)-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2-Methyl-3-propionyl-indol-1-yl)-acetic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other indole derivatives, which are known for their significant roles in various biological processes, including antimicrobial, anti-inflammatory, and anticancer activities. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes an indole ring system with a propionyl group and an acetic acid moiety, which contribute to its biological properties. The presence of these functional groups allows the compound to interact with various biological targets.

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to alterations in cellular processes such as inflammation and cell proliferation. For example, its interaction with cyclooxygenase enzymes could explain its anti-inflammatory effects.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable inhibitory effects. A study found that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| (2-Methylindole) | 64 | Escherichia coli |

| Indole-3-acetic acid | 16 | Pseudomonas aeruginosa |

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. A study demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating a potential role in managing inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells, which was associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Upregulation of pro-apoptotic proteins |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of tests were conducted to assess the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was found to be particularly effective against multi-drug resistant strains, suggesting its potential as a lead candidate for antibiotic development.

Case Study 2: Anti-inflammatory Response

A recent study evaluated the anti-inflammatory response of this compound in a rat model of arthritis. Administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups, highlighting its therapeutic potential for inflammatory conditions .

Scientific Research Applications

Biomedical Research

Role as a PPAR Agonist

Recent studies have highlighted the potential of (2-Methyl-3-propionyl-indol-1-yl)-acetic acid as a peroxisome proliferator-activated receptor (PPAR) agonist. A series of indole-based compounds, including this acid, have been synthesized and evaluated for their ability to activate PPARs, which are critical in regulating lipid metabolism and glucose homeostasis. Notably, structural biology and molecular docking studies have shown that the compound's structure allows it to interact effectively with the PPARγ protein, enhancing its agonistic activity .

Case Study: Structural Biology Insights

In a study focused on the design and synthesis of novel PPAR agonists, researchers utilized molecular docking techniques to elucidate the binding interactions of this compound with PPARγ. The findings indicated that the compound's hydrophobic tail significantly contributes to its binding affinity, suggesting its potential for therapeutic applications in metabolic disorders .

Pharmacological Applications

Anticancer Properties

There is emerging evidence that this compound exhibits anticancer properties. Research indicates that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cellular targets involved in cancer pathways warrant further investigation for its potential use in oncology .

Case Study: Fragment-Based Drug Discovery

A study employing fragment-based screening identified this compound as a promising candidate for targeting specific proteins involved in cancer progression. The compound was shown to modify protein interactions within cancer cells, leading to significant alterations in cellular behavior. This highlights its potential role as a lead compound in drug development for cancer therapies .

Chemical Biology

Chemical Proteomics Applications

The compound has been utilized in chemical proteomics to map protein interactions within cells. By labeling target proteins with this compound, researchers can identify binding partners and elucidate functional pathways. This approach is crucial for understanding complex biological systems and discovering new therapeutic targets .

Summary Table of Applications

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole-Acetic Acid Derivatives

Structural and Functional Differences

- Substituent Position and Type: The target compound’s 3-propionyl group distinguishes it from analogs like 2-(6-methyl-1H-indol-3-yl)acetic acid (3-acetic acid) and (2-methyl-3-phenyl-1H-indol-7-yl)acetic acid (3-phenyl) . Amino-functionalized derivatives (e.g., 2-amino-2-(1-methylindol-3-yl)acetic acid ) exhibit altered reactivity due to nucleophilic amine groups, enabling peptide coupling or coordination chemistry.

- Synthetic Routes: Most analogs are synthesized via esterification (e.g., propyl 2-(1H-indol-3-yl)acetate using thionyl chloride and propanol ) or benzylation/amination (e.g., methyl [2-(3-benzylamino-propyl)-1H-indol-3-yl]-acetate ).

- Physicochemical Properties: Physical State: Analogs like 2-(6-methyl-1H-indol-3-yl)acetic acid are reported as grey solids , while amino derivatives are often oils . Safety Profiles: Many analogs lack GHS classification or ecotoxicity data , suggesting cautious handling.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

Detailed Synthetic Routes

Acylation of 2-Methylindole to Introduce the Propionyl Group

- The propionyl group at position 3 can be introduced by Friedel-Crafts acylation of 2-methylindole using propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- This reaction selectively acylates the 3-position of the indole ring due to its high electron density and reactivity.

- The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control regioselectivity and minimize side reactions.

N-Alkylation to Attach the Acetic Acid Moiety

- The N-1 position of the indole is alkylated with a suitable acetic acid derivative, commonly via reaction with chloroacetic acid or its esters.

- This step often involves the use of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the indole nitrogen, facilitating nucleophilic substitution.

- The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Alternative Synthetic Approaches

- Some methods start from 2-methylphenylacetic acid derivatives, which are nitrated and then converted through reduction and cyclization steps to form the indole ring with the desired substituents.

- For example, nitration of 2-methylphenylacetic acid using nitric acid and acetic anhydride in dichloromethane at low temperatures yields 2-methyl-3-nitrophenylacetic acid, which can be further transformed into the indole derivative through reduction and cyclization steps.

- This approach allows for the introduction of the methyl and propionyl groups in a controlled manner before ring closure.

Representative Experimental Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | 2-Methylindole, propionyl chloride, AlCl3, DCM, 0°C | 60-75 | Selective 3-position acylation |

| N-Alkylation with Chloroacetic Acid | 3-Propionyl-2-methylindole, chloroacetic acid, K2CO3, DMF, reflux | 65-80 | Efficient N-1 substitution |

| Nitration of 2-Methylphenylacetic Acid | 2-Methylphenylacetic acid, HNO3, Ac2O, CH2Cl2, 0°C | 60-62 | Intermediate for alternative synthetic route |

Purification and Characterization

- The crude products are typically purified by recrystallization or column chromatography using silica gel with hexane/ethyl acetate mixtures.

- Characterization is performed by IR spectroscopy (noting characteristic carbonyl and carboxylic acid peaks), ^1H and ^13C NMR spectroscopy (confirming substitution patterns), mass spectrometry, and elemental analysis to confirm molecular formula and purity.

Research Findings and Analysis

- The Friedel-Crafts acylation method is well-established for introducing the propionyl group at the 3-position of indoles, providing good regioselectivity and moderate to high yields.

- N-Alkylation at the nitrogen is straightforward and efficient, with the choice of base and solvent critical for optimizing yield and minimizing side reactions.

- Alternative routes involving nitration and subsequent transformations offer versatility but may involve more steps and moderate yields.

- The overall synthetic strategy balances regioselectivity, functional group compatibility, and operational simplicity.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation + N-Alkylation | Propionyl chloride, AlCl3, chloroacetic acid, K2CO3 | Electrophilic acylation, nucleophilic substitution | High regioselectivity, good yields | Requires careful control of conditions |

| Nitration of 2-Methylphenylacetic Acid + Reduction/Cyclization | HNO3, Ac2O, CH2Cl2, reducing agents | Electrophilic substitution, ring closure | Allows functional group introduction before ring formation | Multi-step, moderate yields |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (2-Methyl-3-propionyl-indol-1-yl)-acetic acid, and what factors influence reaction efficiency?

Answer:

Synthesis typically involves indole ring functionalization followed by propionylation and acetic acid side-chain incorporation. Key steps include:

- Indole alkylation : Use electrophilic substitution at the indole C3 position with methyl groups, followed by propionyl chloride acylation .

- Acetic acid linkage : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) to attach the acetic acid moiety.

- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., DMAP) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for propionyl and acetic acid groups) and indole N-H vibrations (~3400 cm⁻¹) .

- NMR :

- Mass Spectrometry : Molecular ion peak at m/z 245 (calculated for C₁₄H₁₅NO₃) and fragmentation patterns confirming side-chain integrity .

Advanced: How should researchers resolve contradictions in reported melting points or solubility data for this compound?

Answer:

Discrepancies often arise from:

- Polymorphism : Use X-ray diffraction (XRD) to identify crystalline forms .

- Purity : Validate via HPLC (C18 column, 60:40 acetonitrile/water, UV detection at 254 nm) .

- Synthesis variability : Compare reaction conditions (e.g., solvent, catalysts) across studies. For example, reports a grey solid, suggesting potential hygroscopicity affecting solubility .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential dust inhalation risks .

- Storage : Keep in airtight containers at room temperature ( notes it is a stable grey solid) .

Advanced: What computational strategies predict the biological interactions of this compound?

Answer:

- DFT Calculations : Optimize geometry and electrostatic potential maps to predict reactivity sites .

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. highlights indole derivatives’ antimicrobial potential, suggesting similar workflows .

- ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity .

Methodological: How to quantify this compound in biological matrices?

Answer:

- Sample Prep : Extract with ethyl acetate, centrifuge, and evaporate under N₂.

- HPLC : Use a C18 column, isocratic elution (acetonitrile:0.1% formic acid, 55:45), flow rate 1.0 mL/min, UV detection at 280 nm.

- Validation : Calibrate with standards (0.1–100 µg/mL), R² > 0.98. Cross-validate via LC-MS (ESI+ mode) .

Advanced: How does the electronic structure of the indole ring influence the compound’s reactivity?

Answer:

- Electron Density : The indole C3 position is electron-rich, facilitating electrophilic substitution (e.g., propionylation). Substituents (methyl, propionyl) alter HOMO-LUMO gaps, affecting redox behavior .

- Theoretical Modeling : used B3LYP/6-311++G(d,p) to calculate charge distribution, guiding derivatization strategies .

Methodological: What strategies mitigate side reactions during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.